molecular formula C20H15ClN2O B239667 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B239667
M. Wt: 334.8 g/mol
InChI Key: MUKIICNBZDWBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, also known as CPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPQ is a quinazolinone derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is not fully understood, but studies suggest that it acts by inhibiting various enzymes and signaling pathways. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one also inhibits the activity of protein kinase C, which plays a crucial role in cell signaling and proliferation. Additionally, 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has several advantages and limitations for lab experiments. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is relatively easy to synthesize and can be obtained in high yield. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is also stable under normal laboratory conditions and can be stored for long periods. However, 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is not readily soluble in water, which can make it challenging to use in certain experiments. Additionally, 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has not been extensively studied in vivo, which limits its potential applications in preclinical studies.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one. One potential direction is to investigate the potential applications of 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one in the treatment of Alzheimer's disease. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Another potential direction is to investigate the potential applications of 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one in the treatment of cancer. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can be synthesized using various methods and exhibits anticancer, antitumor, and antibacterial activities. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. Further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and its potential applications in various scientific fields.

Synthesis Methods

2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can be synthesized using various methods such as the reaction of 4-chloroaniline with 2-phenylacetyl chloride in the presence of a base, followed by cyclization using sodium methoxide. Another method involves the reaction of 2-aminobenzophenone with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The synthesis of 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has also been achieved using microwave irradiation.

Scientific Research Applications

2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exhibits anticancer, antitumor, and antibacterial activities. 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C20H15ClN2O

Molecular Weight

334.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H15ClN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(24)23(19)16-6-2-1-3-7-16/h1-13,19,22H

InChI Key

MUKIICNBZDWBNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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